

"thermodynamic properties of iodous acid isomers"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodous acid*

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An In-depth Technical Guide on the Thermodynamic Properties of **Iodous Acid Isomers**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **iodous acid** (HIO_2) isomers, focusing on computationally derived data due to the absence of experimental values for these gas-phase species. The information presented is crucial for understanding the stability, reactivity, and potential roles of these isomers in various chemical systems.

Introduction to Iodous Acid Isomers

Iodous acid (HIO_2) is an iodine oxoacid that can exist in several isomeric forms.

Computational studies have identified two primary isomers of significance: HOIO and HOOI.^[1] ^[2]^[3] Among the potential structures, which also include less stable forms like $\text{HI}(\text{O})\text{O}$ and $\text{HO}(\text{O})\text{I}$, HOIO has been consistently shown to be the most stable isomer.^[1]^[4]^[5]^[6] The relative stability of these isomers is a critical factor in determining their prevalence and reaction pathways in chemical environments. The isomerization from HOOI to the more stable HOIO is an exergonic process.^[1]

Quantitative Thermodynamic Data

The thermodynamic properties of the HOIO and HOOI isomers have been determined through high-level quantum chemical calculations. The following tables summarize the key

thermodynamic parameters at 298 K.

Table 1: Standard Enthalpy of Formation, Standard Entropy, and Heat Capacity of HIO_2 Isomers

| Isomer | Standard Enthalpy of Formation ($\Delta_f H^\circ_{298} \text{ K}$) (kJ mol $^{-1}$) | Standard Entropy ($S^\circ_{298} \text{ K}$) (J mol $^{-1}$ K $^{-1}$) | Heat Capacity ($C_p(300 \text{ K})$) (J mol $^{-1}$ K $^{-1}$) |
|--------|--|--|--|
| HOIO | -24.8 \pm 0.9[1][2][3] | Slightly higher than HOOI[1] | Slightly higher than HOOI[1] |
| HOOI | 18.7 \pm 0.4[1][2][3] | Data not explicitly quantified in search results | Data not explicitly quantified in search results |

Table 2: Gibbs Free Energy of Isomerization

| Reaction | Standard Gibbs Free Energy of Reaction ($\Delta_r G^\circ_{298} \text{ K}$) (kJ mol $^{-1}$) |
|---------------------------------------|--|
| $\text{HOOI} \rightarrow \text{HOIO}$ | -44.0[1] |

Experimental and Computational Protocols

To date, there is no experimental data available for the thermodynamic properties of HIO_2 isomers in the gas phase.[1] The values presented in this guide are derived from sophisticated computational chemistry studies.

Computational Methodology

The primary computational approach employed in the cited research involves the following steps:

- Geometry Optimization: The molecular structures of the HIO_2 isomers were optimized using Density Functional Theory (DFT) at the B3LYP level with the aug-cc-pVTZ basis set.[1][2]

- Energy Calculations: Single-point energy calculations were then performed using the more accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method. [\[1\]](#)[\[2\]](#)
- Spin-Orbit Coupling: Spin-orbit coupling effects, which are significant for iodine-containing species, were calculated using the CASSCF/CASPT2/RASSI scheme. [\[1\]](#)[\[2\]](#)
- Thermochemical Property Prediction: Thermodynamic properties such as enthalpy, entropy, and heat capacity were predicted from the quantum chemistry results using programs like KiSTheIP. [\[1\]](#)

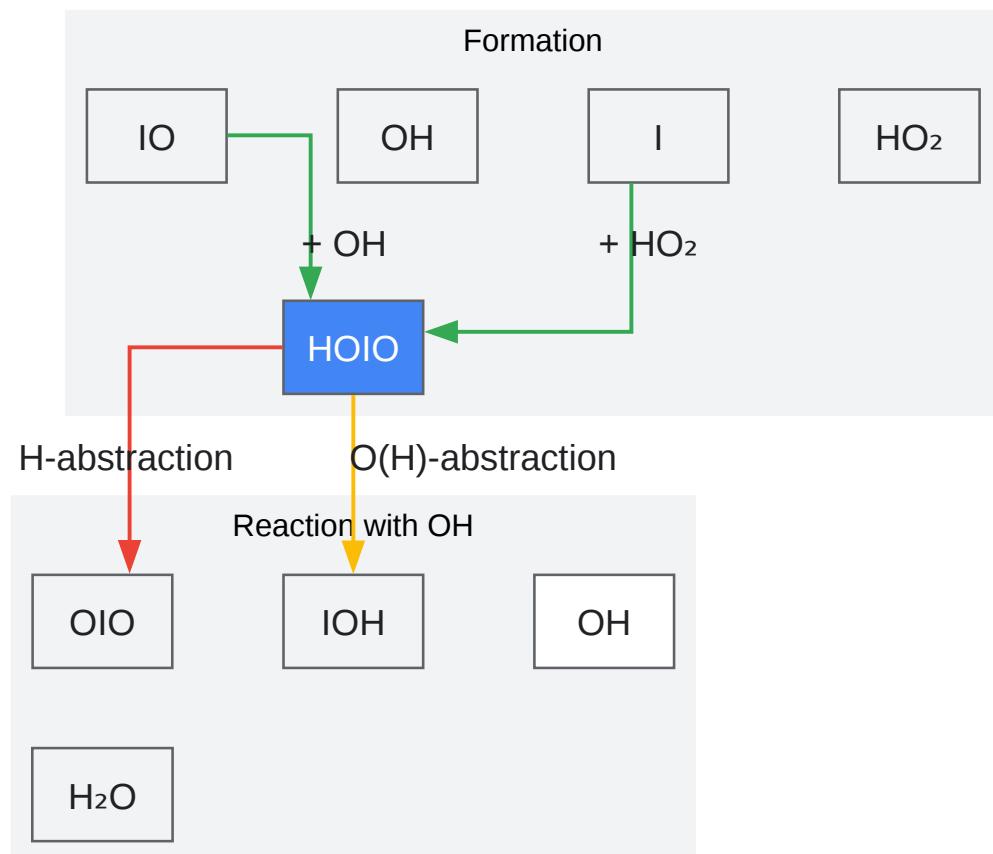
The standard enthalpies of formation were calculated via isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This method helps to cancel out systematic errors in the calculations. Examples of such reactions used for determining the enthalpy of formation of HIO_2 isomers include:

- $\text{IO} + \text{H}_2\text{O}_2 \rightarrow \text{HOOI} + \text{OH}$ [\[1\]](#)
- $\text{I} + \text{HO}_2 \rightarrow \text{HOOI}$ [\[1\]](#)
- $\text{HI} + \text{O}_2 \rightarrow \text{HOOI}$ [\[1\]](#)

Gas-Phase Reactivity of Iodous Acid

The most stable isomer, HOIO , is involved in important gas-phase reactions, notably with the hydroxyl (OH) radical. This reaction can proceed via two main pathways: H-abstraction and O(H)-abstraction.

Gas-Phase Formation and Reaction Pathways of HOIO

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Caption: Formation and reaction pathways of the HOIO isomer in the gas phase.

The H-abstraction channel, leading to the formation of OIO and H₂O, is significantly exergonic by -135 kJ mol⁻¹ at 298 K.[1][2] The rate constants for these reactions have been computed as a function of temperature, indicating that the H-abstraction pathway is the dominant reaction channel under tropospheric conditions.[1][2]

Conclusion

The thermodynamic properties of **iodous acid** isomers, particularly HOIO and HOOI, have been well-characterized through computational methods. The data consistently show that HOIO is the most stable isomer. While experimental data remains elusive, the theoretical findings provide a robust foundation for understanding the behavior of these species in chemical models, such as those relevant to atmospheric chemistry and drug development processes where iodine-containing compounds are involved. The provided quantitative data and reaction pathways are essential for researchers and scientists working in these fields.

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- To cite this document: BenchChem. ["thermodynamic properties of iodous acid isomers"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082544#thermodynamic-properties-of-iodous-acid-isomers>]

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